molecular formula C16H17NO3S B11160047 N-benzyl-2-(ethylsulfonyl)benzamide

N-benzyl-2-(ethylsulfonyl)benzamide

Cat. No.: B11160047
M. Wt: 303.4 g/mol
InChI Key: QKTXLGDNNHRWCU-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylsulfonyl)benzamide is a chemical compound supplied for non-human research purposes. This product is intended for use by qualified researchers in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic applications, or for personal use. Compounds featuring the N-benzyl benzamide scaffold are of significant interest in medicinal chemistry and neuroscience research . Specifically, this structural class has been extensively investigated for its potent inhibitory activity against enzymes like butyrylcholinesterase (BChE), with some analogues demonstrating selective sub-nanomolar potency . Such inhibitors are valuable tools for studying the pathophysiology of advanced Alzheimer's Disease, as BChE inhibition is a promising strategy for mitigating cognitive dysfunction . Furthermore, benzamide derivatives are explored as multi-targeted ligands in neurodegenerative disease research, with some compounds showing concurrent inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), two other key targets in Alzheimer's research . The molecular structure of this compound, which includes a benzamide core and an ethylsulfonyl group, is characteristic of scaffolds used to develop bioactive molecules with potential neuroprotective effects . Researchers will receive a high-purity material characterized by its defined molecular formula (C 23 H 22 N 2 O 2 S) and molecular weight (390.5 g/mol). For specific handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-2-ethylsulfonylbenzamide

InChI

InChI=1S/C16H17NO3S/c1-2-21(19,20)15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

QKTXLGDNNHRWCU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of N-Benzyl-2-Mercaptobenzamide

2-Mercaptobenzoic acid is amidated with benzylamine using carbodiimide coupling agents (e.g., EDC·HCl). The thiol group is then oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Oxidation Conditions :

  • Reagent : H₂O₂ (30%, 3 eq) in acetic acid at 50°C for 6 h.

  • Yield : 75–80% after recrystallization.

Step 2: Ethylation of the Sulfonyl Group

The intermediate sulfonic acid is treated with ethyl iodide (C₂H₅I) in the presence of a base (e.g., K₂CO₃) to yield the ethylsulfonyl derivative.

Reaction Parameters :

  • Solvent: Dimethylformamide (DMF), 80°C, 8 h.

  • Yield: 70–75% .

One-Pot Tandem Reaction

A scalable one-pot method combines sulfonation and amidation:

  • Sulfonation : 2-Nitrobenzoic acid is reduced to 2-aminobenzoic acid using H₂/Pd-C, followed by reaction with ethylsulfonyl chloride (C₂H₅SO₂Cl).

  • Amidation : The sulfonated intermediate is coupled with benzylamine using PyBOP as a coupling agent.

Optimized Conditions :

  • Reduction : H₂ (1 atm), 10% Pd-C, ethanol, 25°C, 2 h.

  • Coupling : PyBOP (1.2 eq), DIPEA (2 eq), DCM, 0°C → RT, 6 h.

  • Overall Yield : 65–70% .

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Direct AmidationSOCl₂, BenzylamineReflux, 3 h85–90%High yield, simplicityMoisture-sensitive intermediates
Microwave SynthesisNone (solid-state)100 W, 10 min90–92%Solvent-free, rapidSpecialized equipment required
Sequential SulfonationEDC·HCl, H₂O₂, C₂H₅IMultiple steps70–75%Flexible functionalizationLow overall yield
One-Pot TandemH₂/Pd-C, PyBOP25–80°C, 8 h65–70%ScalabilityCostly coupling agents

Characterization and Validation

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Aromatic protons (δ 7.2–8.1 ppm), ethylsulfonyl group (δ 1.2–1.4 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂).

  • HPLC : Purity >95% with retention times matching reference standards.

  • Mass Spectrometry : Molecular ion peak at m/z 303.1 [M+H]⁺.

Industrial and Environmental Considerations

  • Solvent Recovery : Methods using THF or DCM require distillation for reuse.

  • Waste Management : Sulfonation byproducts (e.g., HCl, sulfonic acids) necessitate neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(ethylsulfonyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Recent studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases such as acetylcholinesterase (AChE) and β-secretase (BACE1). Inhibitory concentrations were found to be comparable to established drugs like donepezil, suggesting its potential utility in treating Alzheimer's disease .

The biological activities of this compound extend beyond anticancer properties:

  • Antimicrobial Properties : Studies have indicated that benzamide derivatives possess antimicrobial activity against various pathogens, which could be harnessed for developing new antibiotics .
  • Anticonvulsant Effects : Research has shown that modifications of benzamide structures can lead to significant anticonvulsant activity, with some derivatives providing full protection against induced seizures in animal models .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines (e.g., HT29 and DU145). The results demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from 0.5 to 5 µM, indicating their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition Profile

In a comparative study evaluating the enzyme inhibition profile of various benzamide derivatives, this compound was found to inhibit AChE with an IC50 value of approximately 1.5 µM. This level of inhibition suggests its potential application in Alzheimer's disease management as an AChE inhibitor .

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The compound can bind to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity.

Comparison with Similar Compounds

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides

Compound Substituent Inhibition (%)
8 2-Hexanoylamino, 4-carboxyphenyl 67
17 2-Tetradecanoylamino, 3-carboxyphenyl 79
Anthranilic acid No acyl chain 34

Physicochemical and Crystallographic Properties

  • N-Benzyl-2-(hydroxymethyl)benzamide : Charge density studies reveal weak intermolecular C-H∙∙∙S interactions influencing crystal packing. The ethylsulfonyl group in N-benzyl-2-(ethylsulfonyl)benzamide may introduce stronger dipole-dipole interactions or hydrogen bonding, altering solubility and stability .
  • Trifluoromethyl Analogs : Compounds like N-benzyl-2-(2,2,2-trifluoroethyl)benzamide (5b) exhibit distinct NMR profiles (δ = -65.17 in 19F NMR) due to electronegative trifluoromethyl groups. Ethylsulfonyl’s electron-withdrawing nature may similarly affect spectroscopic signatures but with reduced polarity compared to trifluoromethyl .

Q & A

Q. Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with retention time matching standards .
  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm benzyl, sulfonyl, and amide protons (e.g., sulfonyl SO₂ at δ 3.1–3.3 ppm in 1H^1H; carbonyl C=O at δ 168–170 ppm in 13C^{13}C) .
    • Mass Spectrometry : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₂O₃S: 316.09, observed: 316.08) .

Advanced: How to design experiments to evaluate the bioactivity of this compound against cancer cell lines?

Q. Methodological Framework :

  • In Vitro Screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (dose range: 1–100 µM, 48-hour exposure) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) via fluorescence-based assays (ATP concentration: 10 µM) .
    • Molecular Dynamics : Simulate binding to targets (e.g., estrogen receptors) using AutoDock Vina; validate with SPR for binding kinetics (KD < 1 µM preferred) .
      Controls : Include cisplatin (positive control) and solvent-only (negative control).

Advanced: How to resolve contradictions in experimental data, such as unexpected chemical inertness?

Case Example : Failure in LiAlH₄-mediated reduction of amide groups (e.g., inertness due to steric hindrance from the ethylsulfonyl group) .
Approaches :

  • Alternative Reducing Agents : Test BH₃-THF or LiAlH₄ with Lewis acids (e.g., AlCl₃) at −78°C .
  • Computational Analysis : Use DFT calculations (Gaussian 16) to assess transition-state energetics and steric maps .
  • Structural Analog Testing : Compare reactivity with analogs (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) to isolate steric/electronic effects .

Advanced: How to analyze intermolecular interactions and charge density distribution in this compound?

Q. Techniques :

  • X-ray Charge Density Studies : Collect high-resolution diffraction data (λ = 0.7 Å, 100 K) using synchrotron sources. Refine with multipole models (XD2006 software) to map electrostatic potentials and bond critical points .
  • Non-Covalent Interaction (NCI) Analysis : Identify weak interactions (e.g., C–H···O, π-stacking) via reduced density gradient (RDG) plots in Multiwfn .
    Key Findings : Ethylsulfonyl groups exhibit strong electrostatic potentials (−0.5 eÅ⁻³), favoring interactions with aromatic residues in protein targets .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Q. Comparative Analysis :

  • Halogen Effects : Replace benzyl with bromobenzo[d]thiazole (IC₅₀ for MCF-7 cells: 12 µM vs. 25 µM for chloro analogs) due to enhanced hydrophobic interactions .
  • Sulfonyl Group Variation : Ethylsulfonyl derivatives show 2× higher solubility in PBS (pH 7.4) than methylsulfonyl analogs, improving bioavailability .
    Validation : Pair SAR studies with MD simulations (GROMACS) to correlate substituent effects with binding free energies (ΔG < −40 kJ/mol preferred) .

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